1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride

CAS No.: 1185044-39-6

Cat. No.: VC2640389

Molecular Formula: C10H14ClN3O

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185044-39-6 |

|---|---|

| Molecular Formula | C10H14ClN3O |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 1-amino-3-(benzimidazol-1-yl)propan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C10H13N3O.ClH/c11-5-8(14)6-13-7-12-9-3-1-2-4-10(9)13;/h1-4,7-8,14H,5-6,11H2;1H |

| Standard InChI Key | RFGPFLOTEWDDFR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=CN2CC(CN)O.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)N=CN2CC(CN)O.Cl |

Introduction

Chemical Properties and Structure

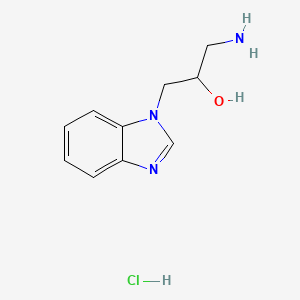

1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride features a benzimidazole core with an amino alcohol chain attached at the N-1 position, existing as a hydrochloride salt. This structural arrangement creates a molecule with multiple functional groups capable of engaging in various biochemical interactions. The benzimidazole nucleus, comprising a benzene ring fused to an imidazole ring, provides a planar aromatic system that can participate in π-stacking interactions with target biomolecules. Simultaneously, the amino alcohol side chain introduces additional hydrogen bonding capabilities through its hydroxyl and amino groups, potentially enhancing the compound's binding affinity and specificity for biological targets.

Physical Properties

The physical and chemical characteristics of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride are comprehensively detailed in the following table:

| Property | Value |

|---|---|

| CAS Number | 1185044-39-6 |

| Molecular Formula | C10H14ClN3O |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 1-amino-3-(benzimidazol-1-yl)propan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C10H13N3O.ClH/c11-5-8(14)6-13-7-12-9-3-1-2-4-10(9)13;/h1-4,7-8,14H,5-6,11H2;1H |

| Standard InChIKey | RFGPFLOTEWDDFR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=CN2CC(CN)O.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)N=CN2CC(CN)O.Cl |

| PubChem Compound ID | 46735972 |

These physical properties establish the fundamental characteristics necessary for understanding the compound's behavior in various chemical and biological environments.

Structural Characteristics

The structural features of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride contribute significantly to its potential biological activity and pharmaceutical relevance. The compound exhibits several key structural elements:

-

A benzimidazole core structure, providing a rigid, planar aromatic system with nitrogen atoms that can serve as hydrogen bond acceptors.

-

An amino alcohol chain attached at the N-1 position of the benzimidazole, introducing conformational flexibility.

-

A secondary alcohol (hydroxyl) group at the central carbon of the propyl chain, capable of functioning as both a hydrogen bond donor and acceptor.

-

A primary amine at the terminal position, which can engage in multiple hydrogen bonding interactions and may become protonated under physiological conditions.

-

The hydrochloride salt formation, which enhances water solubility compared to the free base form, an important consideration for pharmaceutical applications.

This combination of structural elements creates a molecule with multiple interaction points for potential biological targets, contributing to its interest in medicinal chemistry research.

Synthesis Methods

The synthesis of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride involves sophisticated organic chemistry techniques requiring careful control of reaction conditions to optimize yield and purity.

Reaction Conditions

The synthesis of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride and related benzimidazole derivatives involves multi-step organic reactions with several critical factors influencing the outcome:

-

Temperature management is essential, as it significantly impacts reaction rates and the formation of potential side products. Optimal temperature conditions must be established for each synthetic step to maximize yield and minimize impurities.

-

Solvent selection plays a crucial role in the reaction efficiency. Based on similar benzimidazole derivative syntheses, common solvents include DMF for alkylation reactions, particularly when using bases like cesium carbonate for deprotonation of the benzimidazole nitrogen .

-

Reaction time must be carefully monitored to ensure complete conversion while avoiding degradation or unwanted side reactions. Techniques such as thin-layer chromatography (TLC) are typically employed to track reaction progress in real-time .

Drawing from methodologies used for similar compounds, a potential synthetic route might involve the initial preparation of benzimidazole, followed by N-alkylation with epichlorohydrin to introduce the epoxide-containing side chain. Subsequently, the epoxide ring would undergo nucleophilic opening with an appropriate nitrogen nucleophile to establish the amino alcohol functionality, followed by conversion to the hydrochloride salt .

Analytical Techniques

Several analytical techniques are essential for monitoring reaction progress and confirming the identity and purity of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride:

-

Thin-layer chromatography (TLC) serves as a primary technique for monitoring reaction progress, using silica gel plates precoated with UV fluorescent indicators that enable visualization under UV light .

-

Nuclear magnetic resonance (NMR) spectroscopy provides critical structural confirmation. Both proton (1H) and carbon (13C) NMR spectra help identify characteristic signals of the benzimidazole ring and amino alcohol side chain, confirming successful synthesis .

-

Mass spectrometry, particularly electrospray ionization methods (ES-MS), confirms the molecular weight and can provide information about fragmentation patterns, further supporting structural identification .

-

Infrared (IR) spectroscopy helps identify functional groups such as hydroxyl (O-H) and amine (N-H) stretching vibrations, providing additional structural confirmation .

These analytical methods collectively ensure the identity, purity, and structural integrity of the synthesized compound, which is essential for its subsequent applications in medicinal chemistry.

Research Findings

Current research on 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride and structurally related compounds provides valuable insights into their properties and potential applications.

Structure-Activity Relationships

Studies on related benzimidazole derivatives with amino alcohol side chains have yielded important structure-activity relationship (SAR) findings that may be relevant to understanding 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride:

-

The position of substitution on the benzimidazole ring significantly influences biological activity. Compounds with substitutions at N-1 (as in our target compound) often exhibit different activity profiles compared to those with substitutions at the 2-position .

-

The nature of the amino group in the side chain substantially impacts biological properties. Various derivatives with different amino substituents (cyclic amines, heterocyclic amines) demonstrate distinctive activity profiles, suggesting that the primary amine in 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride contributes significantly to its potential biological activity .

-

The hydroxyl group position in the amino alcohol chain affects both physicochemical properties and biological activities. The specific arrangement in 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride, with the hydroxyl at the central carbon, may confer particular binding characteristics with biological targets .

Comparison with Related Compounds

Comparing 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride with structurally related compounds provides valuable context for understanding its potential properties and applications.

Structural Comparisons

Several related compounds share structural similarities with 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride, though with distinctive differences:

-

3-[(1-phenylbenzimidazol-2-yl)amino]propan-1-ol (CAS 61656-13-1) differs significantly in its substitution pattern. This compound features the propanol chain connected to the 2-position of the benzimidazole via an amino linkage and includes a phenyl substituent at the 1-position. These structural differences likely result in altered binding profiles and biological activities compared to 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride .

-

Amino alcohol derivatives of 2-methylbenzimidazole, such as 1-(2-hydroxy-3-(2-methyl-1H-benzo[d]imidazol-1-yl)propyl)azetidine-2-carboxamide, share the N-1 substitution pattern with 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride but include additional functionalities. These compounds feature a methyl group at the 2-position of the benzimidazole and various complex amine substituents in place of the primary amine in our target compound .

-

Homodrimane sesquiterpenoids with benzimidazole units represent structurally more distant relatives. These compounds combine benzimidazole with terpene units, creating hybrid molecules with distinctive structural features and biological activities .

The following table compares key structural features of these related compounds:

Activity Profile Comparisons

The biological activity profiles of related compounds provide insights into potential activities of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride:

-

Amino alcohol derivatives of 2-methylbenzimidazole have demonstrated significant antimicrobial activity. Several compounds in this class showed promising antibacterial and antitubercular properties, suggesting that 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride might exhibit similar activity profiles .

-

Homodrimane sesquiterpenoids with benzimidazole units have exhibited remarkable antifungal and antibacterial activities. Some compounds demonstrated minimum inhibitory concentration (MIC) values significantly lower than standard antimicrobial agents, highlighting the potential of benzimidazole-based compounds as antimicrobial agents .

-

The variation in activity profiles across different structural analogs suggests that the specific arrangement in 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride may confer unique biological properties distinct from those of related compounds .

These comparisons underline the potential value of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride as a compound worthy of further investigation, with possible applications building upon and potentially extending beyond those established for structurally related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume